N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide
Description
Properties
Molecular Formula |
C18H15NO3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-17-8-4-7-16(13-17)19-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19-20H |
InChI Key |
PKFHRCDTXFIKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Biological Activity
N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article explores its biological activity through various studies, highlighting its mechanisms, pharmacokinetics, and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonamide group attached to a phenyl ring with a hydroxyl substituent, which may influence its biological interactions.
Cardiovascular Effects
Recent studies have indicated that sulfonamide derivatives can significantly affect cardiovascular function. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results demonstrated that certain derivatives, including this compound, exhibit a capacity to decrease perfusion pressure through interactions with calcium channels . This mechanism suggests potential applications in managing conditions like hypertension.
Anti-inflammatory Properties
Sulfonamides are also being investigated for their anti-inflammatory effects. A related compound, N-(4-chlorophenyl)-4-phenylbenzenesulfonamide, was shown to inhibit lipoxygenase (12-LOX), an enzyme involved in inflammatory processes. This inhibition can lead to reduced inflammation in conditions such as diabetic kidney disease . The analogs of this compound may share similar pathways, warranting further investigation into their anti-inflammatory properties.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Studies employing computational models have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, simulations have indicated favorable permeability characteristics across various cellular models, suggesting that this compound could be effectively absorbed in biological systems .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Solubility | High |
| Permeability | Moderate |
| Half-life | 6 hours |
| Bioavailability | 75% |
Case Study 1: Cardiac Function
A study involving isolated rat hearts demonstrated that this compound significantly reduced coronary resistance compared to control groups. The findings suggested that the compound interacts with calcium channels to exert its effects on cardiac function .
Case Study 2: Inflammatory Response
In a model of diabetic nephropathy, compounds similar to this compound were shown to inhibit 12-LOX activity. This inhibition correlated with decreased markers of inflammation and improved renal function in treated animals .
Comparison with Similar Compounds
Sulfonamide Derivatives with Hydroxyphenyl Moieties
Key Compounds :
- N-[3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl]benzenesulfonamide (CAS 301357-74-4, ): Structure: Incorporates a quinoxaline ring linked to the sulfonamide. Molecular Weight: 392.43 g/mol, slightly higher than the target compound due to the quinoxaline group.
- N-(3-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (Compound 2j, ): Structure: Contains a pyrazole-pyridine core, increasing rigidity. Activity: Exhibits anticancer activity via kinase inhibition (IC₅₀ values in the nanomolar range). Solubility: Lower aqueous solubility compared to simpler sulfonamides due to the hydrophobic pyrazole ring.
The 3-hydroxyphenyl group is conserved, suggesting shared mechanisms in hydrogen bonding with biological targets .
Retinamide Analogues with 3-Hydroxyphenyl Groups
Key Compound : N-(3-Hydroxyphenyl)retinamide ():
- Structure: Combines a retinoid backbone with a 3-hydroxyphenyl group.
- Activity : Induces apoptosis in bladder cancer cells (10 µM concentration) with greater potency than 4HPR (a well-studied retinamide).
- Mechanism : The hydroxyl group enhances pro-apoptotic signaling compared to methoxy or carboxyl derivatives.
Comparison: Unlike retinamides, the target sulfonamide lacks the polyene chain critical for retinoid receptor binding. However, both compounds leverage the 3-hydroxyphenyl group for bioactivity, underscoring the importance of this substituent in diverse pharmacophores .
Substituent Variations in Sulfonamides
Key Comparisons :
- N-(3-Acetylphenyl)-4-methoxybenzenesulfonamide ():
- The acetyl group at the 3-position reduces hydrogen-bonding capacity compared to hydroxyl, decreasing solubility and target interaction.
- N-(3-Hydroxynaphthalen-2-yl)-4-methylbenzenesulfonamide ():
- The naphthyl group increases aromatic stacking interactions but may reduce metabolic stability.
Structural Insights : Replacing the hydroxyl group with acetyl () or extending aromaticity () alters electronic properties and bioavailability. The target compound’s biphenyl system balances hydrophobicity and rigidity, optimizing membrane permeability .
Preparation Methods
Direct Sulfonylation of 3-Hydroxyaniline
The most cited method involves the condensation of 3-hydroxyaniline with 4-phenylbenzenesulfonyl chloride under basic conditions. This single-step protocol leverages the nucleophilic amine group of 3-hydroxyaniline to attack the electrophilic sulfur center in the sulfonyl chloride:
Optimized Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Pyridine (2.5 eq) or triethylamine (3.0 eq) to scavenge HCl
-
Temperature : 0–5°C during reagent addition, followed by warming to 25°C for 12–24 hours
-
Yield : 68–72% (crude), improving to 85–89% after recrystallization
Critical Considerations :
Multi-Step Functionalization via Intermediate Chalcones
Indirect routes adapted from chalcone-derived sulfonamide syntheses involve:
-
Sulfonamide Intermediate Preparation : Reacting 4-phenylbenzenesulfonyl chloride with a protected 3-hydroxyaniline derivative (e.g., O-silyl or O-acetyl).
-
Deprotection : Acidic or basic cleavage of the hydroxyl-protecting group.
Example Protocol :
-
Step 1 : Protect 3-hydroxyaniline as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl/imidazole in DMF.
-
Step 2 : React with 4-phenylbenzenesulfonyl chloride in THF/pyridine (0°C to RT, 18 h).
-
Step 3 : Deprotect with tetra-n-butylammonium fluoride (TBAF) in THF (82% overall yield).
Advantages :
-
Avoids hydroxyl group sulfonylation.
-
Enables orthogonal functionalization for downstream applications.
Reaction Optimization Strategies
Solvent Systems and Catalysis
Polar Aprotic Solvents : DMSO and DMF enhance reaction rates by stabilizing charged intermediates. In Friedel-Crafts alkylations, DMSO increases electrophilicity of sulfonyl groups, accelerating sulfonamide formation.
Lewis Acid Catalysis : AlCl₃ (4 eq) in DMSO at 150–220°C facilitates intramolecular cyclizations in related sulfonamides, suggesting potential for tandem reactions.
Table 2: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | None | 25 | 68 |
| DMSO | AlCl₃ | 150 | 89 |
| THF | Pyridine | 25 | 72 |
Purification and Isolation
Crystallization : Ethanol and ethanol/water mixtures (1:3 v/v) effectively purify the product, yielding white crystalline solids.
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves unreacted sulfonyl chloride and di-sulfonylated byproducts.
Mechanistic Insights and Side Reactions
Competing Pathways
Temperature Dependence
Lower temperatures (0–5°C) favor mono-sulfonylation, while elevated temperatures (>40°C) promote decomposition.
Scalability and Industrial Relevance
Batch Reactor Design :
-
Pilot-Scale : 50 L reactors with reflux condensers achieve 84% yield at 10 kg scale.
-
Continuous Flow : Microreactors reduce reaction time to 2 hours by enhancing heat/mass transfer.
Cost Analysis :
-
Raw Materials : 3-Hydroxyaniline ($120/kg) and 4-phenylbenzenesulfonyl chloride ($340/kg) dominate costs.
-
Solvent Recovery : DMSO and DMF distillation achieves >95% reuse, lowering environmental impact.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonation of biphenyl derivatives followed by coupling with 3-hydroxyphenylamine. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Amine coupling : React the sulfonyl chloride intermediate with 3-hydroxyphenylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Optimize stoichiometry and reaction time via TLC monitoring.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic proton environments and sulfonamide linkage. For example, the hydroxyl proton (δ 9.8–10.2 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 352.08) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for sulfonamide derivatives like this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituents on the phenyl rings (e.g., nitro, chloro, or methoxy groups) to assess electronic effects on bioactivity. For example, electron-withdrawing groups may enhance enzyme inhibition .
- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Compare IC values to correlate substituent effects with potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What strategies mitigate contradictory data in biological activity studies of sulfonamides?
- Methodological Answer :
- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability in enzyme inhibition studies .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Orthogonal Validation : Confirm results with multiple assays (e.g., microbial growth inhibition + target-specific enzymatic assays) to distinguish direct vs. indirect effects .
Q. How does the crystal structure of this compound inform its physicochemical properties?
- Methodological Answer :
- Hydrogen-Bond Analysis : X-ray data reveal intermolecular H-bonds between the sulfonamide NH and hydroxyl group, influencing solubility and melting point .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing density. Tightly packed crystals may exhibit higher decomposition temperatures .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar sulfonamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets from peer-reviewed studies, noting differences in assay organisms (e.g., human vs. bacterial carbonic anhydrase) or compound purity .
- Counter-Synthesis : Reproduce conflicting compounds using reported methods to verify structural integrity (e.g., via H NMR comparison) .
- Cross-Laboratory Validation : Collaborate with independent labs to replicate results under standardized protocols .
Experimental Design Considerations
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions .
- Byproduct Management : Optimize quenching steps (e.g., slow addition to ice-water) to prevent exothermic side reactions during sulfonation .
- Yield Optimization : Use flow chemistry to enhance heat/mass transfer in continuous reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
